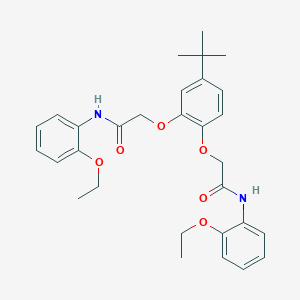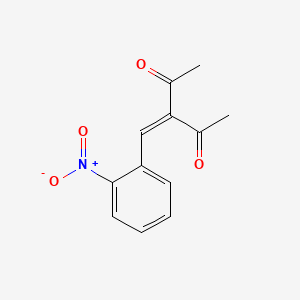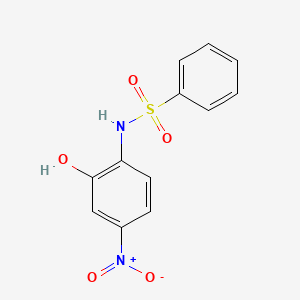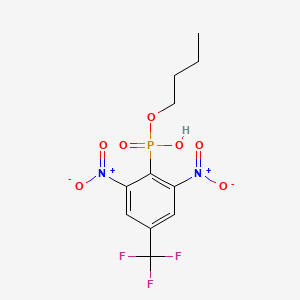
2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Terc-butil-2-(2-(2-etoxianilino)-2-oxoetoxi)fenoxi)-N-(2-etoxifenil)acetamida es un complejo compuesto orgánico que pertenece a la clase de fenoxiacetamidas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la medicina. La estructura única de este compuesto, caracterizada por múltiples grupos funcionales, lo convierte en un tema de interés para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Terc-butil-2-(2-(2-etoxianilino)-2-oxoetoxi)fenoxi)-N-(2-etoxifenil)acetamida generalmente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso puede comenzar con la preparación de 4-terc-butil-2-etoxifenol, seguido de su reacción con 2-etoxianilina para formar el derivado anilino correspondiente. Este intermedio se somete luego a reacciones adicionales, incluyendo acilación y eterificación, para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Las técnicas como los reactores de flujo continuo, la síntesis automatizada y los métodos de purificación avanzados pueden emplearse para lograr una producción eficiente. El uso de solventes y catalizadores respetuosos con el medio ambiente también se considera para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Terc-butil-2-(2-(2-etoxianilino)-2-oxoetoxi)fenoxi)-N-(2-etoxifenil)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de aminas o alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2-(4-Terc-butil-2-(2-(2-etoxianilino)-2-oxoetoxi)fenoxi)-N-(2-etoxifenil)acetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Terc-butil-2-(2-(2-etoxianilino)-2-oxoetoxi)fenoxi)-N-(2-etoxifenil)acetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras fenoxiacetamidas y derivados relacionados, como:
- 2-(4-Terc-butil-2-(2-(2-metoxianilino)-2-oxoetoxi)fenoxi)-N-(2-metoxifenil)acetamida
- 2-(4-Terc-butil-2-(2-(2-propoxianilino)-2-oxoetoxi)fenoxi)-N-(2-propoxifenil)acetamida
Singularidad
La singularidad de 2-(4-Terc-butil-2-(2-(2-etoxianilino)-2-oxoetoxi)fenoxi)-N-(2-etoxifenil)acetamida radica en sus grupos funcionales y características estructurales específicos, que confieren propiedades químicas y biológicas distintas. Estas características únicas lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
853315-94-3 |
|---|---|
Fórmula molecular |
C30H36N2O6 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
2-[4-tert-butyl-2-[2-(2-ethoxyanilino)-2-oxoethoxy]phenoxy]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H36N2O6/c1-6-35-24-14-10-8-12-22(24)31-28(33)19-37-26-17-16-21(30(3,4)5)18-27(26)38-20-29(34)32-23-13-9-11-15-25(23)36-7-2/h8-18H,6-7,19-20H2,1-5H3,(H,31,33)(H,32,34) |
Clave InChI |
SORUEVDVKHHRKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)OCC(=O)NC3=CC=CC=C3OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)








![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)
